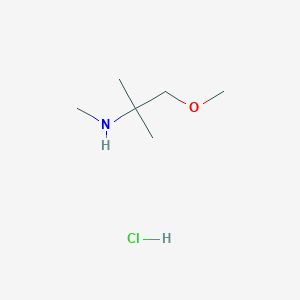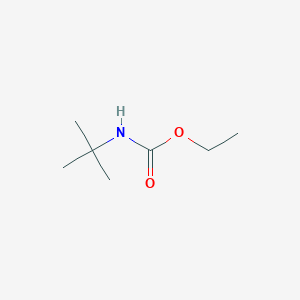
N,3-dimethylpyridin-4-amine
Vue d'ensemble
Description
N,3-dimethylpyridin-4-amine, also known as 4-Dimethylaminopyridine (DMAP), is a highly versatile nucleophilic catalyst for acylation reactions and esterifications . It is a new type of efficient catalyst widely used in chemical synthesis, in organic synthesis, drug synthesis, pesticides, dyes, spices and other synthetic acylation, alkylation, etherification and other types of reactions .
Synthesis Analysis
DMAP based ionic liquids have been synthesized and used as new and efficient catalysts for the facile synthesis of indoles (via Fischer indole synthesis), and 1H-tetrazoles (via click chemistry) .Molecular Structure Analysis
The molecular formula of DMAP is C7H10N2 . The structure of DMAP is stabilized by the resonance from the NMe2 substituent, making it more basic than pyridine .Chemical Reactions Analysis
DMAP is a useful nucleophilic catalyst for various reactions such as esterifications with anhydrides, the Baylis-Hillman reaction, hydrosilylations, tritylation and Steglich rearrangement . It has been used in the synthesis of indoles (via Fischer indole synthesis), and 1H-tetrazoles (via click chemistry) .Physical And Chemical Properties Analysis
DMAP is a white crystalline powder with a melting point of 108-113 °C and a boiling point of 162 °C . It is soluble in water (76g/L at 25 degrees C), ethanol, benzene, chloroform, methanol, ethyl acetate, acetone, acetic acid and dichloroethane, but insoluble in hexane and cyclohexane .Applications De Recherche Scientifique
Catalytic Applications and Organic Synthesis
Cyanoethoxycarbonylation of Aldehydes : DAMP has been used as a catalyst for the cyanoethoxycarbonylation of both aromatic and aliphatic aldehydes under solvent-free conditions. This process is significant for the synthesis of ethylcyanocarbonates, which are valuable intermediates in organic synthesis. The protocol offers excellent yields (up to 95%) and operates at room temperature, highlighting the efficiency and environmental friendliness of the approach (Khan et al., 2010).
Stereochemical Control in Cycloadditions : DAMP has been explored in the context of [2 + 2 + 2] multimolecular cycloaddition of ketenes and carbon disulfide, catalyzed by N-heterocyclic carbenes. A study employing density functional theory (DFT) methods provided insights into the mechanisms and stereoselectivities of these reactions, indicating that DAMP might influence the reaction pathway and outcome, particularly in terms of ring closure mechanisms (Zhang et al., 2013).
Material Science and Polymer Chemistry
Development of Polyurethane Materials : Research on tertiary amine catalysts, including compounds with N,N-dimethyl groups like DAMP, has been crucial for manufacturing polyurethane materials. These studies focus on how the structure of tertiary amine catalysts can be modified to reduce undesired emissions while preserving catalytic activity, offering insights into the design principles for developing low-emission polyurethane products (Muuronen et al., 2019).
Green Chemistry and Catalysis
Ionic Liquids for Organic Synthesis : DAMP-based ionic liquids have been synthesized and evaluated for their use as efficient catalysts in the synthesis of indoles and 1H-tetrazoles. These findings underscore the role of DAMP derivatives in promoting environmentally friendly chemical transformations, highlighting the potential of these ionic liquids in facilitating reactions under mild conditions and with minimal environmental impact (Ghumro et al., 2017).
Mécanisme D'action
Target of Action
N,3-Dimethylpyridin-4-amine (DMAP) is a derivative of pyridine and acts as a highly versatile nucleophilic catalyst . Its primary targets are acylation reactions and esterifications . It is also employed in various organic transformations like the Baylis-Hillman reaction, Dakin-West reaction, protection of amines, C-acylations, silylations, and applications in natural products chemistry .
Biochemical Pathways
DMAP is involved in the synthesis of indoles via Fischer indole synthesis, and 1H-tetrazoles via click chemistry . These biochemical pathways are crucial for the synthesis of many biologically active compounds. The method is environmentally friendly, requiring only minimum catalyst loading .
Pharmacokinetics
It’s known that dmap is a solid at room temperature and has a solubility of 76 g/l in water at 25 ºc , which may influence its bioavailability.
Result of Action
The result of DMAP’s action is the efficient synthesis of various organic compounds. For instance, it can catalyze the synthesis of indoles and 1H-tetrazoles . It also facilitates various organic transformations, contributing to the production of a wide range of chemicals .
Action Environment
The action of DMAP can be influenced by environmental factors. For instance, the reaction was carried out under a solvent-free environment in the case of 1H-tetrazole formation . Moreover, thermal studies of DMAP have been carried out to determine their stability for temperature-dependent reactions . The method is environmentally friendly, requiring only minimum catalyst loading .
Safety and Hazards
DMAP is toxic if swallowed and fatal in contact with skin. It causes skin irritation and serious eye damage . It may be harmful if inhaled and causes respiratory tract irritation . Safety measures include avoiding dust formation, not breathing mist, gas or vapours, not getting in eyes, on skin, or on clothing, and wearing protective gloves/ protective clothing/ eye protection/ face protection .
Orientations Futures
The use of DMAP based ionic liquids as a green alternative to traditional solvents in organic synthesis has increased in recent years . They have been used as new and efficient catalysts for the facile synthesis of indoles and 1H-tetrazoles . Future research may focus on exploring other potential applications of DMAP based ionic liquids in organic synthesis .
Analyse Biochimique
Biochemical Properties
N,3-dimethylpyridin-4-amine has been found to interact with various biomolecules in biochemical reactions . It has been used as a catalyst in the synthesis of indoles and 1H-tetrazoles . The nature of these interactions is largely dependent on the specific biochemical reaction in which this compound is involved.
Molecular Mechanism
The molecular mechanism of action of this compound is complex and multifaceted. It is known to exert its effects at the molecular level through its interactions with other biomolecules, potentially influencing enzyme activity and gene expression . The specifics of these interactions and their implications for the compound’s mechanism of action are still being explored.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time . Studies have shown that it exhibits stability and does not degrade easily, making it suitable for temperature-dependent reactions . Long-term effects on cellular function in in vitro or in vivo studies are still being investigated.
Propriétés
IUPAC Name |
N,3-dimethylpyridin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-6-5-9-4-3-7(6)8-2/h3-5H,1-2H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSOBREMHIAAEND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10355851 | |
| Record name | N,3-dimethylpyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10355851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1633-42-7 | |
| Record name | N,3-dimethylpyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10355851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,3-dimethylpyridin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1H-Pyrrole, 2,5-dihydro-3-methyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B3048202.png)
![1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine hydrochloride](/img/structure/B3048207.png)




![[1,1'-Biphenyl]-4-amine, N,N-bis(3,4-dimethylphenyl)-](/img/structure/B3048216.png)

![Pyridinium, 1-[2-oxo-2-(2-oxo-2H-1-benzopyran-3-yl)ethyl]-, bromide](/img/structure/B3048218.png)

![(6S)-2-amino-3,6-dimethyl-6-[4-(5-prop-1-ynylpyridin-3-yl)thiophen-2-yl]-5H-pyrimidin-4-one](/img/structure/B3048220.png)
![N-[3-(carbamothioylamino)phenyl]acetamide](/img/structure/B3048221.png)
